molecular formula C14H18N4O7 B14470579 9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol CAS No. 70243-40-2

9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol

Cat. No.: B14470579
CAS No.: 70243-40-2
M. Wt: 354.32 g/mol
InChI Key: LFYGOENPGMJALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-azabicyclo[3.3.1]nonane derivatives often involves cyclization reactions. For instance, a radical-based strategy can be employed to construct the azabicyclo[3.3.1]nonane framework . Another method involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium catalyst to obtain endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives .

Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for compounds containing the 9-azabicyclo[3.3.1]nonane framework often involves interactions with specific molecular targets, such as enzymes or receptors. For example, derivatives of this framework have been studied for their potential as nicotinic acetylcholine receptor agonists, which can influence the central and vegetative nervous systems .

Comparison with Similar Compounds

  • 2-Azaadamantane-N-oxyl
  • 1-Methyl-2-azaadamantane-N-oxyl
  • KetoABNO
  • TEMPO

Uniqueness: The 9-azabicyclo[3.3.1]nonane framework is unique due to its rigid bicyclic structure, which can enhance the stability and specificity of its interactions with molecular targets. This makes it a valuable scaffold in the design of biologically active compounds and catalysts .

Conclusion

9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol is a compound with diverse chemical properties and potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

70243-40-2

Molecular Formula

C14H18N4O7

Molecular Weight

354.32 g/mol

IUPAC Name

9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol

InChI

InChI=1S/C8H15N.C6H3N3O7/c1-3-7-5-2-6-8(4-1)9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-9H,1-6H2;1-2,10H

InChI Key

LFYGOENPGMJALV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.